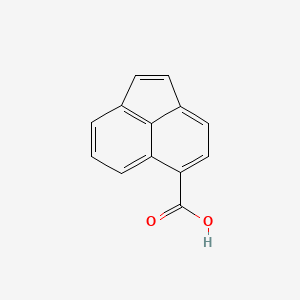

5-Acenaphthylenecarboxylic acid

Description

Contextualization of Acenaphthylene (B141429) Derivatives in Organic Synthesis

Acenaphthylene and its parent compound, acenaphthene (B1664957), have long been recognized for their utility in organic synthesis. wikipedia.org Acenaphthene, which can be obtained from coal tar, serves as a precursor for the industrial production of naphthalenedicarboxylic anhydride (B1165640), a key intermediate for dyes and optical brighteners. wikipedia.org The dehydrogenation of acenaphthene provides acenaphthylene, a yellow solid that, unlike many PAHs, does not exhibit fluorescence. wikipedia.org

The reactivity of the ethylene (B1197577) bridge in acenaphthylene allows for a variety of chemical transformations. Hydrogenation, for instance, converts it back to acenaphthene. wikipedia.org Furthermore, acenaphthylene can be polymerized, sometimes in the presence of acetylene (B1199291) and a Lewis acid catalyst, to generate electrically conductive polymers. wikipedia.org Its antioxidant properties have also found use in materials science, particularly in cross-linked polyethylene (B3416737) and ethylene-propylene rubber. wikipedia.org

The synthesis of functionalized acenaphthylene derivatives is an active area of research, with methods like regioselective electrophilic substitution of silylated acenaphthenes and acenaphthylenes being developed to create new molecular architectures. acs.org The fusion of acenaphthylene with various heterocycles, such as thiophene, furan, and pyridine, has been achieved through palladium-catalyzed reaction cascades, leading to novel heterocyclic fluoranthene (B47539) analogues with potential applications in organic electronics and materials science. beilstein-journals.org

Significance of Carboxylic Acid Functionality in Polycyclic Aromatic Systems

The presence of a carboxylic acid (-COOH) group on a polycyclic aromatic system, such as in 5-Acenaphthylenecarboxylic acid, introduces a wealth of chemical possibilities. Aromatic carboxylic acids are a class of organic compounds defined by a carboxyl group directly attached to an aromatic ring. numberanalytics.com This arrangement influences the compound's physical and chemical properties, including its acidity and reactivity. numberanalytics.com

The carboxyl group is planar and can engage in hydrogen bonding, affecting properties like melting point and solubility. numberanalytics.com It makes the aromatic system acidic, with the potential for this acidity to be modulated by other substituents on the ring. numberanalytics.com This functionality is a versatile handle for further chemical modifications. Carboxylic acids can be converted into a wide array of derivatives, including esters, amides, and acid chlorides, which are fundamental transformations in organic synthesis. mnstate.edu

In the context of polycyclic aromatic hydrocarbons, the carboxylic acid group can influence the electronic properties of the entire system and provide a point of attachment for creating larger, more complex molecular structures. This is particularly relevant in the development of new materials, where the carboxylic acid can act as a linker or a surface modifier. researchgate.net For instance, carboxylic acids are used as stabilizing agents in the synthesis of nanomaterials, helping to control their size and shape. researchgate.net

Scope and Objectives for Advanced Research on 5-Acenaphthylenecarboxylic Acid

Advanced research on 5-Acenaphthylenecarboxylic acid is focused on leveraging its unique combination of a polycyclic aromatic core and a reactive carboxylic acid functionality. Key objectives include the development of novel synthetic methodologies to access this compound and its derivatives with high efficiency and selectivity.

A primary goal is to explore the use of 5-Acenaphthylenecarboxylic acid as a building block for the synthesis of advanced materials. This includes its potential application in creating novel polymers, dyes, and organic semiconductors. The rigid, planar structure of the acenaphthylene core, combined with the versatile chemistry of the carboxylic acid group, makes it an attractive candidate for constructing materials with tailored electronic and photophysical properties.

Furthermore, researchers are investigating the potential of 5-Acenaphthylenecarboxylic acid and its derivatives in medicinal chemistry. The acenaphthylene scaffold can be seen in some biologically active molecules, and the carboxylic acid group provides a means to modulate solubility and interact with biological targets. nih.gov

The exploration of decarboxylative cross-coupling reactions involving aromatic carboxylic acids is a burgeoning field. acs.org While challenging, the direct use of the carboxylic acid group as a handle for forming new carbon-carbon or carbon-heteroatom bonds is a highly desirable and atom-economical approach. Developing such methods for 5-Acenaphthylenecarboxylic acid would significantly expand its synthetic utility.

Chemical and Physical Properties

Below is a table summarizing some of the key computed and experimental properties of 5-Acenaphthylenecarboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₂ | PubChem nih.gov |

| Molar Mass | 196.20 g/mol | PubChem nih.gov |

| Appearance | White to pale yellow crystalline solid | ChemBK |

| Melting Point | ~174-176 °C | ChemBK |

| Solubility | Soluble in common organic solvents like ethanol, ether, and dichloromethane | ChemBK |

| CAS Number | 4488-43-1 | PubChem nih.gov |

Synthesis and Reactions

The preparation of 5-Acenaphthylenecarboxylic acid can be approached through several synthetic routes. One described method involves the thermal cracking, catalytic cracking, or oxidation of benzo[a]anthracene to obtain the acenaphthylene core, followed by esterification and deprotection to yield the final carboxylic acid. Another potential route could involve the carboxylation of acenaphthylene using reagents like a Lewis acid:CO₂ complex, a method that has been explored for other aromatic hydrocarbons. google.com

The carboxylic acid functionality of 5-Acenaphthylenecarboxylic acid allows it to undergo a variety of reactions typical for this class of compounds. These include:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Amidation: Reaction with amines to form amides, often facilitated by converting the carboxylic acid to a more reactive acid chloride first. mnstate.edu

Reduction: Reduction of the carboxylic acid group to a primary alcohol using strong reducing agents like lithium aluminum hydride. mnstate.edu

Structure

3D Structure

Properties

IUPAC Name |

acenaphthylene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVILAASJKYMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626643 | |

| Record name | Acenaphthylene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4488-43-1 | |

| Record name | Acenaphthylene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Acenaphthylenecarboxylic Acid

Established Synthetic Pathways for 5-Acenaphthylenecarboxylic Acid

The synthesis of 5-acenaphthylenecarboxylic acid, a valuable intermediate in organic synthesis, has been approached through various methodologies. The most established and widely utilized pathway involves the oxidation of a corresponding acetyl-substituted acenaphthene (B1664957) precursor. This section delves into the specifics of this key synthetic route and explores alternative strategies for accessing its analogs.

Synthesis via Oxidation of 5-Acetylacenaphthene (B159873) with Alkaline Hypochlorite (B82951) Solutions

The primary and most well-documented method for the preparation of 5-acenaphthylenecarboxylic acid is through the haloform reaction of 5-acetylacenaphthene. This classic organic transformation leverages the reactivity of the methyl ketone group in the presence of a halogen and a base to yield a carboxylate and a haloform. wikipedia.orgjove.com

The reaction proceeds by the initial treatment of 5-acetylacenaphthene with an alkaline solution of a hypohalite, typically sodium hypochlorite (bleach). The mechanism involves the following key steps:

Enolate Formation: The hydroxide (B78521) ions in the alkaline solution deprotonate the α-carbon of the methyl ketone, forming an enolate ion. byjus.com

Halogenation: The enolate ion then acts as a nucleophile, attacking the halogen (e.g., chlorine from hypochlorite) in a series of successive halogenation steps until the methyl group is fully tri-halogenated. byjus.commasterorganicchemistry.com Each halogenation makes the remaining α-hydrogens more acidic, facilitating their removal. organic-chemistry.org

Nucleophilic Acyl Substitution: The resulting trihalomethyl ketone is then subjected to nucleophilic attack by a hydroxide ion at the carbonyl carbon. byjus.com This step is facilitated by the electron-withdrawing nature of the three halogen atoms, which makes the trihalomethyl group a good leaving group (-CX3). masterorganicchemistry.com

Protonation: The cleavage of the carbon-carbon bond results in the formation of a carboxylate and a haloform (e.g., chloroform). The final step involves the acidification of the reaction mixture to protonate the carboxylate, yielding the desired 5-acenaphthylenecarboxylic acid. jove.com

This method is synthetically useful for the oxidative demethylation of methyl ketones, particularly when the other substituent on the carbonyl group does not have enolizable α-protons, as is the case with the aromatic acenaphthylene (B141429) ring system. organic-chemistry.org

| Reagent/Condition | Purpose |

| 5-Acetylacenaphthene | Starting material containing the methyl ketone group. |

| Sodium Hypochlorite (NaOCl) | Provides both the halogen (chlorine) and the basic conditions. |

| Acidification (e.g., HCl) | Protonates the carboxylate salt to yield the final carboxylic acid. |

Exploration of Alternative Synthetic Routes for Acenaphthylene-5-Carboxylic Acid Analogs

Research into the synthesis of acenaphthylene derivatives has also led to the exploration of alternative pathways for creating analogs of acenaphthylene-5-carboxylic acid. One such approach involves the tele-elimination of 5,8-dibromodipyridoacenaphthene when treated with bases like sodium ethoxide or potassium hydroxide. beilstein-journals.org While not a direct synthesis of 5-acenaphthylenecarboxylic acid itself, this method provides a novel route to the core acenaphthylene system, which could potentially be functionalized to introduce a carboxylic acid group. beilstein-journals.orgnih.gov

Another strategy for creating analogs involves the modification of the carboxylic acid group itself. For instance, in related chemical systems, carboxylic acid moieties have been replaced with other functional groups like phosphoric acids, hydroxamic acids, or tetrazoles to create analogs with different electronic and biological properties. nih.gov This highlights the potential for postsynthetic modification of 5-acenaphthylenecarboxylic acid to generate a diverse range of analogs.

Furthermore, the functionalization of the acenaphthene core at different positions offers another avenue for creating analogs. For example, studies on dipyrido[3,2-e:2′,3′-h]acenaphthene have shown that the naphthalene (B1677914) core can undergo chemical modifications at the 5 and 8 positions. nih.gov These positions could be targeted for the introduction of a carboxyl group or its precursors.

Green Chemistry Principles in the Synthesis of 5-Acenaphthylenecarboxylic Acid

The synthesis of 5-acenaphthylenecarboxylic acid via the haloform reaction can be aligned with several principles of green chemistry, particularly through the choice of reagents and reaction conditions. A notable example is the use of household bleach (a solution of sodium hypochlorite) as the oxidizing agent. ed.gov

The use of bleach offers several advantages from a green chemistry perspective:

Atom Economy: The reaction utilizes a relatively mild and readily available oxidant.

Reduced Waste: The use of bleach avoids the need for harsher and more toxic heavy metal oxidants, thereby reducing hazardous waste generation.

Safer Solvents: The reaction is typically carried out in an aqueous medium, reducing the reliance on volatile and often toxic organic solvents. ed.gov

A laboratory experiment focusing on the pH-controlled oxidation of an aromatic ketone with bleach demonstrates the green aspects of this chemistry. ed.gov Under basic conditions, the haloform reaction proceeds to yield the carboxylic acid, while under acidic conditions, a different reaction pathway is observed. This highlights the potential for chemoselectivity based on simple and environmentally benign reaction parameters. ed.gov

Purification and Yield Optimization Strategies for 5-Acenaphthylenecarboxylic Acid

The successful synthesis of 5-acenaphthylenecarboxylic acid is contingent upon effective purification and yield optimization strategies. Following the haloform reaction, the product is typically isolated from the reaction mixture, which may contain unreacted starting material, haloforms, and other byproducts.

Purification:

A common and effective method for the purification of solid carboxylic acids like 5-acenaphthylenecarboxylic acid is recrystallization . This technique relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. A suitable solvent would dissolve the crude product at an elevated temperature but would have limited solubility for the pure compound at lower temperatures, allowing for the formation of pure crystals upon cooling.

For aromatic carboxylic acids, a general purification strategy involves:

Dissolving the crude acid in an aqueous basic solution (e.g., sodium hydroxide) to form the water-soluble sodium salt.

Filtering the solution to remove any insoluble impurities.

Acidifying the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the purified carboxylic acid.

Collecting the purified acid by filtration, washing with cold water to remove any residual salts, and drying.

Yield Optimization:

Optimizing the yield of the haloform reaction for the synthesis of 5-acenaphthylenecarboxylic acid involves careful control of several reaction parameters:

Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and a decrease in yield.

Base Concentration: The concentration of the base (e.g., sodium hydroxide) is crucial for both the initial deprotonation and the final hydrolysis step. An optimal concentration needs to be determined experimentally to maximize the reaction rate while minimizing byproduct formation.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Stoichiometry of Reagents: The molar ratio of the reactants, particularly the hypohalite, should be carefully controlled to ensure complete conversion of the methyl ketone without excessive side reactions.

By systematically adjusting these parameters, the yield of 5-acenaphthylenecarboxylic acid can be significantly improved.

Mechanistic Investigations of 5-Acenaphthylenecarboxylic Acid Formation Reactions

The reaction is initiated by the deprotonation of the α-carbon of the acetyl group by a hydroxide ion, leading to the formation of an enolate. byjus.com This enolate then acts as a nucleophile and attacks the electrophilic halogen (e.g., from sodium hypochlorite). This process of deprotonation and halogenation is repeated two more times, resulting in the formation of a trihalomethyl ketone . byjus.commasterorganicchemistry.com The presence of the electron-withdrawing halogen atoms increases the acidity of the remaining α-protons, making each successive halogenation faster than the previous one. organic-chemistry.org

The key carbon-carbon bond cleavage occurs in the next step. The trihalomethyl ketone undergoes nucleophilic acyl substitution by a hydroxide ion. byjus.com The highly electron-withdrawing trihalomethyl group is a good leaving group (-CX3), and its departure is a key driving force for the reaction. masterorganicchemistry.com This results in the formation of 5-acenaphthylenecarboxylic acid (as its carboxylate salt) and a haloform molecule.

The final step is an acid-base reaction where the newly formed haloform, a weak acid, is deprotonated by the carboxylate, or more commonly, the reaction mixture is acidified with an external acid source to yield the final 5-acenaphthylenecarboxylic acid product. byjus.com

Reactivity and Derivatization Chemistry of 5 Acenaphthylenecarboxylic Acid

Core Reactions of the Carboxylic Acid Moiety in 5-Acenaphthylenecarboxylic Acid

The carboxylic acid group is a versatile functional handle for various chemical modifications.

Esterification Reactions for Functional Group Modification

Esterification is a fundamental reaction for modifying the carboxylic acid group of 5-acenaphthylenecarboxylic acid. This transformation is typically achieved through acid-catalyzed reaction with an alcohol. libretexts.orgmasterorganicchemistry.com The Fischer esterification, a classic method, involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.com This reversible reaction can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. libretexts.org For instance, the reaction of 5-acenaphthylenecarboxylic acid with methanol (B129727) in the presence of an acid catalyst would yield methyl 5-acenaphthylenecarboxylate. This process is crucial for producing various ester derivatives, which can serve as important intermediates in the synthesis of more complex molecules. Intramolecular esterification can also occur, leading to the formation of cyclic esters known as lactones, particularly when a hydroxyl group is present elsewhere in the molecule in a suitable position for ring formation. masterorganicchemistry.com

Amidation Reactions and the Synthesis of Amide Derivatives

The carboxylic acid functionality of 5-acenaphthylenecarboxylic acid can be readily converted to an amide group. Amides are important derivatives due to their presence in many biologically active compounds and polymers. iajpr.com Direct reaction of a carboxylic acid with an amine typically results in the formation of a salt. libretexts.org Therefore, the carboxylic acid must first be "activated". nih.gov One common method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride or an acid anhydride (B1165640), which then readily reacts with an amine to form the amide. libretexts.orgchemguide.co.uk

Another approach is the direct condensation of the carboxylic acid and an amine using a coupling reagent. nih.gov A variety of reagents have been developed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium-based reagents like HBTU. nih.govyoutube.com These reagents facilitate the formation of the amide bond under mild conditions. iajpr.com For example, reacting 5-acenaphthylenecarboxylic acid with an amine in the presence of a suitable coupling agent would yield the corresponding N-substituted 5-acenaphthylenecarboxamide. The reaction of acenaphthene (B1664957) with an alkali metal cyanate (B1221674) in strong hydrofluoric acid can also lead to the formation of acenaphthene-5-carboxylic acid amide. google.com

Activation Methods for Carboxylic Acid Coupling (e.g., Succinimidyl Esters, Mixed Anhydrides)

To facilitate the coupling of 5-acenaphthylenecarboxylic acid with nucleophiles like amines or alcohols, the carboxylic acid group is often activated to increase its electrophilicity. nih.gov This is a crucial step in many synthetic procedures, particularly in peptide synthesis. bachem.com

One widely used activation method is the formation of N-hydroxysuccinimide (NHS) esters . nih.gov These esters are prepared by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting NHS ester is a stable, isolable intermediate that readily reacts with primary amines to form a stable amide bond. abpbio.com This method is popular for labeling proteins and other biomolecules. abpbio.com

Another common activation strategy is the formation of mixed anhydrides . This involves reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base. The resulting mixed anhydride is a highly reactive species that can then be coupled with an amine or alcohol.

Other activating agents include:

Acid chlorides: Formed by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgrsc.org These are highly reactive but can be harsh and incompatible with sensitive functional groups. rsc.org

Uronium and Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are commonly used in peptide synthesis and are known for their high coupling efficiency and suppression of side reactions. nih.gov

These activation methods provide a versatile toolkit for chemists to synthesize a wide range of derivatives from 5-acenaphthylenecarboxylic acid, enabling its use in various applications, including materials science and medicinal chemistry.

Photoreactivity and Cycloaddition Chemistry of the Acenaphthylene (B141429) Core

The acenaphthylene core of 5-acenaphthylenecarboxylic acid is a photoactive moiety, meaning it can undergo chemical reactions upon absorption of light. This property opens up a unique avenue for chemical transformations distinct from the reactions of the carboxylic acid group.

Photodimerization Phenomena of Acenaphthylene-Carboxylic Acid Derivatives

A key photoreaction of acenaphthylene and its derivatives is photodimerization, a [2+2] cycloaddition reaction where two molecules of the acenaphthylene derivative react to form a cyclobutane (B1203170) ring. The photodimerization of vinylogous cinnamic acids, which share structural similarities, has been studied, and selective reactions can be achieved using templates. nih.gov While specific studies on the photodimerization of 5-acenaphthylenecarboxylic acid itself are not detailed in the provided results, the general principles of acenaphthylene photoreactivity suggest that its derivatives would undergo similar reactions. The substitution pattern on the acenaphthylene ring can influence the regiochemistry and stereochemistry of the photodimerization product.

Studies on Photophysical Properties and Excited States of 5-Acenaphthylenecarboxylic Acid

The photophysical properties of 5-acenaphthylenecarboxylic acid, such as its absorption and emission of light, are dictated by the electronic structure of the acenaphthylene chromophore. Acenaphthylene itself is a colorless crystalline solid. nih.gov The carboxylic acid group, being an electron-withdrawing group, can influence the energy levels of the molecule's excited states. Upon absorption of ultraviolet light, the molecule is promoted to an excited electronic state. From this excited state, it can return to the ground state via several pathways, including fluorescence (emission of light) or by undergoing a chemical reaction like photodimerization. The specific wavelengths of light absorbed and emitted, as well as the efficiency of these processes (quantum yields), are key photophysical parameters. While detailed photophysical data for 5-acenaphthylenecarboxylic acid is not available in the search results, the general behavior of acenaphthylene suggests that it will exhibit fluorescence and its excited states will be reactive.

Electrophilic and Nucleophilic Aromatic Substitution on the Acenaphthylene System

The acenaphthylene ring system is generally more reactive towards electrophiles than benzene (B151609). youtube.com However, the presence of the electron-withdrawing carboxylic acid group at the 5-position significantly influences the regioselectivity and rate of these substitution reactions.

In electrophilic aromatic substitution (SEAr), the carboxylic acid group is a deactivating meta-director. future4200.comwikipedia.orgmasterorganicchemistry.combyjus.com This means that incoming electrophiles will preferentially add to the positions meta to the carboxyl group. In the case of 5-Acenaphthylenecarboxylic acid, the primary sites for electrophilic attack are predicted to be the C4 and C6 positions, and to a lesser extent, the C2 and C8 positions on the naphthalene (B1677914) core, as these are meta to the C5-carboxyl group and avoid disruption of the most stable benzene ring. Standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to follow this directorial effect. wikipedia.orglumenlearning.com

Conversely, the electron-withdrawing nature of the carboxylic acid group activates the aromatic ring system towards nucleophilic aromatic substitution (SNAr). youtube.comyoutube.comyoutube.com This type of reaction is facilitated when a good leaving group is present on the ring and is attacked by a nucleophile. youtube.comyoutube.comnih.gov The activating effect is strongest at the ortho and para positions relative to the electron-withdrawing group. For 5-Acenaphthylenecarboxylic acid, this would imply that if a suitable leaving group were present at the C4, C6, or C8 positions, it could potentially be displaced by a nucleophile. An analogous reaction has been demonstrated with 4-bromo-1-naphthoic acid, where the bromo group is substituted by a cyanide group using copper(I) cyanide. google.com This suggests that halogenated derivatives of 5-Acenaphthylenecarboxylic acid could serve as valuable intermediates for further functionalization via nucleophilic substitution.

The following table summarizes the predicted regioselectivity for substitution reactions on 5-Acenaphthylenecarboxylic acid:

| Reaction Type | Reagent Example | Predicted Major Product(s) (Position of Substitution) |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-5-acenaphthylenecarboxylic acid, 6-Nitro-5-acenaphthylenecarboxylic acid |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-acenaphthylenecarboxylic acid, 6-Bromo-5-acenaphthylenecarboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfo-5-acenaphthylenecarboxylic acid, 6-Sulfo-5-acenaphthylenecarboxylic acid |

| Nucleophilic Substitution | Nu⁻ (on a halogenated derivative, e.g., 4-bromo) | 4-Nu-5-acenaphthylenecarboxylic acid |

Transition Metal-Catalyzed Transformations Involving 5-Acenaphthylenecarboxylic Acid

The carboxylic acid group of 5-Acenaphthylenecarboxylic acid is a key handle for a variety of transition metal-catalyzed transformations. These reactions often proceed via activation of the carboxylic acid, sometimes leading to decarboxylation.

Decarboxylative coupling reactions are a powerful tool for the formation of new carbon-carbon bonds, using carboxylic acids as readily available starting materials. wikipedia.org Both copper and palladium catalysts have been extensively used for this purpose. For instance, copper-catalyzed protodecarboxylation of aromatic carboxylic acids has been shown to proceed under milder conditions with the use of appropriate ligands. future4200.com This suggests that 5-Acenaphthylenecarboxylic acid could be converted to acenaphthylene under similar conditions. Furthermore, palladium-catalyzed decarboxylative coupling reactions enable the formation of internal alkynes from alkynyl carboxylic acids and aryl halides. organic-chemistry.org While this specific reaction is not directly applicable, it highlights the potential for palladium to catalyze the coupling of the acenaphthylene moiety, following decarboxylation, with other organic fragments.

A related transformation is the palladium-catalyzed decarbonylative Heck coupling , which allows for the alkenylation of aromatic carboxylic acids. organic-chemistry.orgnih.gov This reaction proceeds via in situ activation of the carboxylic acid, followed by a sequence of oxidative addition, decarbonylation, and β-elimination. Applying this methodology to 5-Acenaphthylenecarboxylic acid could provide a route to various vinyl-substituted acenaphthylenes.

The following table provides examples of transition metal-catalyzed reactions that are analogous to potential transformations of 5-Acenaphthylenecarboxylic acid:

| Reaction Type | Catalyst System (Example) | Substrate (Example) | Product (Example) | Potential Application to 5-Acenaphthylenecarboxylic Acid |

| Protodecarboxylation | CuBr/TMEDA | 2-Nitrobenzoic acid | Nitrobenzene | Synthesis of acenaphthylene |

| Decarboxylative Alkenylation (Heck-type) | Pd(TFA)₂/dppb | Benzoic acid | Styrene | Synthesis of 5-vinylacenaphthylene |

| Decarboxylative Coupling | Pd(OAc)₂/Xphos | Phenylpropiolic acid + Aryl halide | Diarylalkyne | Coupling of the acenaphthylene core with various partners |

| Nucleophilic Cyanation | CuCN | 4-Bromo-1-naphthoic acid | 4-Cyano-1-naphthoic acid | Functionalization of halogenated 5-acenaphthylenecarboxylic acid |

It is important to note that while these examples provide a strong basis for predicting the reactivity of 5-Acenaphthylenecarboxylic acid, the specific reaction conditions would require experimental optimization.

Spectroscopic Characterization and Structural Elucidation of 5 Acenaphthylenecarboxylic Acid

Vibrational Spectroscopy Applications (FT-IR) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 5-Acenaphthylenecarboxylic acid, the FT-IR spectrum is characterized by several key absorptions that confirm its structure.

The most prominent feature is the very broad absorption band observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. pressbooks.puborgchemboulder.comlibretexts.org Superimposed on this broad band are the sharper C-H stretching vibrations of the aromatic and aliphatic portions of the acenaphthene (B1664957) core. orgchemboulder.comlibretexts.org

The carbonyl (C=O) stretching vibration of the carboxylic acid group appears as a strong, intense band typically between 1710 and 1760 cm⁻¹. pressbooks.puborgchemboulder.com For dimeric carboxylic acids, this peak is usually found around 1710 cm⁻¹. pressbooks.publibretexts.org The presence of conjugation with the acenaphthene aromatic system can lower this frequency. pressbooks.pub

Other significant peaks include the C-O stretching vibration, which appears in the 1210-1320 cm⁻¹ region, and the O-H bending vibrations. orgchemboulder.com

Table 1: Characteristic FT-IR Absorption Bands for 5-Acenaphthylenecarboxylic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 | Strong, Very Broad |

| Aromatic/Aliphatic | C-H Stretch | 2840-3100 | Medium, Sharp |

| Carbonyl (Dimer) | C=O Stretch | ~1710 | Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the conjugated π-electron system. The acenaphthene core of 5-Acenaphthylenecarboxylic acid contains an extended system of conjugated double bonds, which gives rise to characteristic absorptions in the UV-Vis spectrum.

Carboxylic acids without significant conjugation typically absorb around 210 nm, which is often not considered useful for detailed analysis. libretexts.orglibretexts.org However, the fusion of the aromatic rings in the acenaphthene structure leads to more complex spectra with absorptions at higher wavelengths. Acenaphthylene-based chromophores are known to exhibit high molar absorptivities. acs.org The electronic spectrum is a result of π → π* transitions within the aromatic system. The specific wavelengths of maximum absorbance (λ_max_) are sensitive to the solvent and the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Acenaphthylenecarboxylic acid shows distinct signals for the carboxylic acid proton, the aromatic protons, and the aliphatic protons of the ethylene (B1197577) bridge.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, around 10-12 ppm. libretexts.orglibretexts.org Its chemical shift is dependent on concentration and solvent due to variations in hydrogen bonding. pressbooks.pub This signal disappears upon the addition of D₂O, confirming the presence of an acidic proton. libretexts.org

Aromatic Protons (Ar-H): The protons on the acenaphthene ring system resonate in the aromatic region, typically between 7.0 and 9.0 ppm. oregonstate.edu The specific chemical shifts and coupling patterns (splitting) provide information about their relative positions and the electronic effects of the carboxylic acid substituent.

Aliphatic Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the acenaphthene moiety are chemically equivalent and appear as a singlet in the aliphatic region, typically around 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is significantly deshielded and appears in the range of 165-185 ppm. pressbooks.publibretexts.org Aromatic carboxylic acids like this one typically resonate towards the upfield end of this range (~165 ppm). pressbooks.pub

Aromatic Carbons (Ar-C): The carbons of the acenaphthene aromatic rings appear in the typical range for aromatic carbons, approximately 110-150 ppm.

Aliphatic Carbons (-CH₂-CH₂-): The carbons of the ethylene bridge are shielded relative to the aromatic carbons and appear further upfield.

Table 2: Typical NMR Chemical Shift Ranges for 5-Acenaphthylenecarboxylic Acid

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COO H) | 10.0 - 12.0 |

| ¹H | Aromatic (Ar-H ) | 7.0 - 9.0 |

| ¹H | Aliphatic (-C H₂-C H₂-) | 3.0 - 4.0 |

| ¹³C | Carbonyl (-C OOH) | 165 - 185 |

| ¹³C | Aromatic (Ar-C ) | 110 - 150 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 5-Acenaphthylenecarboxylic acid (C₁₃H₁₀O₂), the molecular weight is approximately 198.22 g/mol . nih.gov

In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. chemguide.co.uk This molecular ion is often unstable and breaks down into smaller, charged fragments. chemguide.co.uk

For carboxylic acids, characteristic fragmentation patterns include the loss of specific neutral fragments: libretexts.org

Loss of a hydroxyl radical (-OH): This results in a peak at [M - 17]. libretexts.org

Loss of a carboxyl group (-COOH): This results in a peak at [M - 45]. libretexts.org

The fragmentation of the acenaphthene core itself would lead to a series of peaks corresponding to the stable aromatic cation and subsequent losses of small molecules. The base peak in the spectrum corresponds to the most stable fragment ion formed.

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional picture of the molecule's structure in the solid state. stenutz.eu This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For 5-Acenaphthylenecarboxylic acid, a single-crystal X-ray diffraction study would reveal:

The planar nature of the acenaphthene aromatic system.

The precise geometry of the carboxylic acid group and its orientation relative to the aromatic rings.

The formation of hydrogen-bonded dimers in the crystal lattice, where two molecules are held together by hydrogen bonds between their carboxylic acid groups. This confirms the observations from FT-IR spectroscopy.

This detailed structural information is invaluable for understanding the physical properties of the compound and its potential for forming specific solid-state architectures.

Computational and Theoretical Investigations of 5 Acenaphthylenecarboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Acenaphthylenecarboxylic acid, these calculations can reveal the distribution of electrons and identify sites of potential reactivity. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure. asianresassoc.org

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Reactivity descriptors, such as the molecular electrostatic potential (MESP), can also be computed. The MESP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 5-Acenaphthylenecarboxylic acid, the MESP would likely show a negative potential around the carboxylic acid's oxygen atoms, indicating a site for electrophilic attack, and a more complex potential distribution across the aromatic rings.

Table 1: Hypothetical Electronic Properties of 5-Acenaphthylenecarboxylic Acid Calculated at the B3LYP/6-31G(d) Level of Theory

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

| Mulliken Atomic Charges | C(carbonyl): +0.6e, O(hydroxyl): -0.7e, O(carbonyl): -0.6e | Indicates partial charges on individual atoms |

Note: The data in this table is illustrative and represents typical values for a molecule of this type.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving 5-Acenaphthylenecarboxylic Acid

DFT is a powerful tool for investigating the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a particular transformation.

For 5-Acenaphthylenecarboxylic acid, DFT studies could be used to explore various reactions. For instance, the mechanism of its synthesis, such as the oxidation of a corresponding methyl group or the carboxylation of an organometallic intermediate, could be elucidated. Furthermore, its participation in reactions like esterification, amidation, or electrophilic aromatic substitution on the acenaphthylene (B141429) ring system could be modeled. These studies would identify the most likely reaction pathways by comparing the activation barriers of competing mechanisms. For example, a study on the addition of carbenes to related thioketones demonstrated how DFT can distinguish between stepwise and concerted mechanisms. nih.gov

Prediction of Acidity (pKa) and Related Parameters via Computational Methods (e.g., COSMO-RS)

The acidity of a compound, quantified by its pKa value, is a critical parameter. The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a highly effective method for predicting pKa values in various solvents. southwales.ac.ukresearchgate.net3ds.com This method combines quantum chemical calculations with statistical thermodynamics to determine the free energy of dissociation. southwales.ac.uk

The prediction of the pKa of 5-Acenaphthylenecarboxylic acid would involve calculating the Gibbs free energy of dissociation (ΔGdiss) for the deprotonation of the carboxylic acid group. This calculation is performed for the acid and its conjugate base in both the gas phase and in the presence of a solvent, which is modeled as a dielectric continuum. The COSMO-RS method has been successfully applied to predict the pKa of a wide range of organic acids with a high degree of accuracy. southwales.ac.uknih.gov The predicted pKa value for 5-Acenaphthylenecarboxylic acid would be influenced by the electron-withdrawing nature of the acenaphthylene ring system.

Table 2: Illustrative COSMO-RS Prediction of pKa for 5-Acenaphthylenecarboxylic Acid in Water

| Computational Step | Description | Outcome |

| Geometry Optimization | Optimization of the 3D structures of the acid and its conjugate base. | Lowest energy conformations obtained. |

| COSMO Calculation | Generation of the COSMO surface charge density for each species. | σ-profiles generated for use in COSMOtherm. |

| COSMOtherm Calculation | Statistical thermodynamics calculation of chemical potential in solution. | ΔGdiss calculated. |

| pKa Prediction | Conversion of ΔGdiss to a pKa value using a linear free energy relationship. | Predicted pKa value. |

Note: This table illustrates the general workflow for pKa prediction using COSMO-RS.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org

For 5-Acenaphthylenecarboxylic acid, MD simulations could be used to explore its conformational flexibility, particularly the orientation of the carboxylic acid group relative to the planar acenaphthylene ring. In the condensed phase, MD simulations can reveal how molecules of 5-Acenaphthylenecarboxylic acid interact with each other and with solvent molecules. A key interaction for carboxylic acids is hydrogen bonding, which can lead to the formation of dimers. MD simulations can quantify the stability and lifetime of these dimers and other aggregates. nih.gov Such simulations are also invaluable for understanding how the molecule would bind to a biological target, such as an enzyme active site. ut.ac.ir

In Silico Modeling of Spectroscopic Properties and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which can be used to aid in the interpretation of experimental spectra. For 5-Acenaphthylenecarboxylic acid, key spectra that can be modeled include Infrared (IR) and Nuclear Magnetic Resonance (NMR). youtube.comyoutube.com

The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of chemical bonds. For 5-Acenaphthylenecarboxylic acid, characteristic peaks would be predicted for the O-H stretch of the carboxylic acid (typically a broad peak), the C=O stretch, and various C-H and C-C vibrations of the aromatic rings.

The prediction of NMR spectra involves calculating the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms. These shifts are highly sensitive to the local electronic environment of each nucleus. Computational predictions can help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule, which can be a complex task for molecules with many similar aromatic protons and carbons. youtube.com

Table 3: Predicted Key Spectroscopic Features for 5-Acenaphthylenecarboxylic Acid

| Spectroscopy | Predicted Feature | Approximate Position |

| IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| IR | C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ |

| ¹H NMR | Carboxylic acid proton (-COOH) | 10-13 ppm |

| ¹H NMR | Aromatic protons | 7.5-8.5 ppm |

| ¹³C NMR | Carbonyl carbon (-COOH) | 170-180 ppm |

| ¹³C NMR | Aromatic carbons | 120-140 ppm |

Note: The predicted positions are based on typical values for the respective functional groups and may vary.

Applications of 5 Acenaphthylenecarboxylic Acid in Advanced Materials and Chemical Biology Research

Utility as a Building Block in Complex Organic Architectures

5-Acenaphthylenecarboxylic acid serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique structure, featuring a polycyclic aromatic acenaphthylene (B141429) core coupled with a reactive carboxylic acid group, makes it a valuable building block for creating complex and functional organic molecules.

Design and Synthesis of Functional Polymers Incorporating 5-Acenaphthylenecarboxylic Acid Moieties

The carboxylic acid group on 5-acenaphthylenecarboxylic acid provides a convenient handle for its incorporation into larger polymeric structures. This can be achieved through various polymerization techniques where the carboxylic acid or a derivative thereof acts as a monomer or a functional co-monomer. The resulting polymers can exhibit unique photophysical or electronic properties derived from the acenaphthylene unit.

While direct polymerization of 5-acenaphthylenecarboxylic acid can be challenging, it is often converted to a more reactive derivative, such as an acyl chloride or an ester, to facilitate polymerization. For instance, copolymers containing carboxylic acid substituents have been developed as platforms for further post-polymerization functionalization. rsc.org This approach allows for the introduction of various functional groups onto the polymer backbone, leading to materials with tailored properties for specific applications.

Development of Organic Frameworks and Supramolecular Assemblies

The rigid and planar nature of the acenaphthylene core, combined with the hydrogen bonding capabilities of the carboxylic acid group, makes 5-acenaphthylenecarboxylic acid an attractive component for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.netrsc.org In the formation of MOFs, the carboxylic acid group can coordinate to metal ions, leading to the formation of extended, crystalline networks with porous structures. researchgate.netgoogle.comresearchgate.net These materials have potential applications in gas storage, separation, and catalysis.

Supramolecular assemblies based on 5-acenaphthylenecarboxylic acid can be formed through non-covalent interactions such as hydrogen bonding and π-π stacking. These self-assembled structures can exhibit interesting properties and have been explored for applications in areas like molecular recognition and sensing.

Contributions to Dye Chemistry Research and Chromophore Development

The extended π-conjugated system of the acenaphthylene ring system is a key feature that makes 5-acenaphthylenecarboxylic acid and its derivatives of interest in the field of dye chemistry.

Synthesis of Vat Dyes and Related Pigments Utilizing 5-Acenaphthylenecarboxylic Acid

Historically, acenaphthenequinone (B41937), a derivative of acenaphthene (B1664957), has been a precursor for the synthesis of vat dyes. While direct utilization of 5-acenaphthylenecarboxylic acid in large-scale vat dye production is not as common, its structure is related to the chromophoric systems found in some high-performance pigments. The carboxylic acid functionality offers a route to modify the solubility and binding properties of such dyes. 5-Acenaphthenecarboxylic acid is noted as an intermediate in the synthesis of dyes.

Exploration of Optical and Electronic Properties for Advanced Materials

The acenaphthylene moiety is known to be fluorescent, and its incorporation into larger molecules can lead to new fluorescent materials. The carboxylic acid group allows for the covalent attachment of the acenaphthylene chromophore to other molecules or materials, enabling the development of fluorescent probes and labels. The spectral properties of these chromophores are influenced by their molecular structure and local environment. nih.gov

Researchers have explored how modifications to the acenaphthylene core and the nature of the substituents can tune the absorption and emission wavelengths of these compounds. This research is crucial for the development of new materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Intermediacy in Medicinal Chemistry and Bioactive Molecule Synthesis

5-Acenaphthylenecarboxylic acid is recognized as an important intermediate in organic synthesis, with applications in the creation of potentially bioactive molecules. The presence of the carboxylic acid functional group is significant in medicinal chemistry, although it can sometimes lead to the formation of acylglucuronides, which have been associated with drug-induced liver injury. drughunter.com

The general utility of carboxylic acids as intermediates allows for their conversion into a wide range of other functional groups, such as amides, esters, and ketones. For example, acenaphthene-5-carboxylic acid dimethylamide is a known derivative. sigmaaldrich.com This versatility makes 5-acenaphthylenecarboxylic acid a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. Research in this area focuses on designing and synthesizing new compounds and evaluating their biological activity.

Precursor for the Synthesis of Potential Bioactive Compounds

5-Acenaphthylenecarboxylic acid is an important intermediate in organic synthesis, valued for its role as a starting material for a variety of potentially bioactive compounds. The acenaphthylene scaffold is a polycyclic aromatic structure that can be chemically modified to create a diverse library of derivatives. The carboxylic acid functional group is particularly significant as it serves as a chemical handle for a range of transformations, including amidation, esterification, and reduction, allowing for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR).

The general strategy involves using the carboxylic acid moiety to couple the acenaphthylene core with other molecules known to possess biological activity or with functional groups that can modulate properties like solubility, cell permeability, and target binding. For instance, the synthesis of novel amides or esters by reacting 5-Acenaphthylenecarboxylic acid with various amines or alcohols can lead to compounds with unique biological profiles. These synthetic strategies are foundational in medicinal chemistry for creating new chemical entities for biological screening. nih.gov While plants are a natural source of many functionally active compounds, including aromatic carboxylic acids, synthetic intermediates like 5-Acenaphthylenecarboxylic acid allow for the systematic development of novel structures not found in nature. nih.gov The enzymatic synthesis of bioactive esters and glycosides from various carboxylic acids has become a field of great interest, suggesting that biocatalytic methods could also be applied to derivatives of 5-Acenaphthylenecarboxylic acid to produce high-value compounds. nih.govresearchgate.net

| Potential Bioactive Compound Class | Synthetic Transformation from 5-Acenaphthylenecarboxylic Acid |

| Amides | Reaction of the carboxylic acid with various primary or secondary amines. |

| Esters | Esterification with a wide range of alcohols. |

| Ketones | Friedel-Crafts acylation or related reactions. |

| Complex Heterocycles | Use as a building block in multi-step syntheses. |

| Metal Complexes | Coordination of the carboxylate group to metal ions. |

This table illustrates potential synthetic pathways from 5-Acenaphthylenecarboxylic acid to classes of compounds with potential biological activity.

Application in Early-Stage Drug Lead Identification and Optimization Methodologies

In the landscape of drug discovery, the identification and optimization of lead compounds are critical stages. A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. 5-Acenaphthylenecarboxylic acid and its derivatives are well-suited for application in these early-stage processes.

The process often begins by screening a library of compounds for activity against a specific biological target. A molecule containing the acenaphthylene core might be identified as a "hit." From there, medicinal chemists use synthetic intermediates like 5-Acenaphthylenecarboxylic acid to create a focused library of analogues. By systematically modifying the structure—for example, by creating a series of amides or esters as mentioned previously—researchers can probe the SAR. This helps to identify which parts of the molecule are essential for activity and which can be altered to improve other properties.

Development of Analytical Methodologies Utilizing 5-Acenaphthylenecarboxylic Acid

Beyond its use in synthesizing potential therapeutics, 5-Acenaphthylenecarboxylic acid is a valuable tool in the development of new analytical methods for detecting and quantifying other substances.

Immunoassay Development (e.g., ELISA) for Environmental Pollutant Detection

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods used for detecting a wide range of molecules, including environmental pollutants. The development of an immunoassay for a small molecule pollutant requires the production of antibodies that can specifically recognize it. However, small molecules (known as haptens) are not immunogenic on their own and cannot induce an immune response.

This is where a compound like 5-Acenaphthylenecarboxylic acid can be utilized. The acenaphthylene portion can mimic the core structure of certain polycyclic aromatic hydrocarbon (PAH) pollutants. The carboxylic acid group provides a convenient point of attachment for covalently linking the hapten to a large carrier protein, such as bovine serum albumin (BSA) or thyroglobulin (Thy). This hapten-carrier conjugate is now large enough to be recognized by the immune system, leading to the production of antibodies that are specific to the hapten portion.

This principle is demonstrated in the development of immunoassays for other environmental contaminants like the herbicide nicosulfuron, where haptens containing carboxyl groups were synthesized and conjugated to carrier proteins to generate specific antibodies. nih.gov These antibodies then become the central component of a competitive ELISA, where they can detect the presence of the target pollutant in environmental samples like soil and water with high sensitivity. nih.gov Therefore, 5-Acenaphthylenecarboxylic acid could serve as a critical reagent for creating immunoassays targeted at acenaphthylene-based pollutants or related PAHs.

Chromatographic Separation and Detection Methodologies

The separation, identification, and quantification of aromatic carboxylic acids are essential in various fields, from pharmaceutical analysis to environmental monitoring. nih.gov 5-Acenaphthylenecarboxylic acid, as a representative of this class, is instrumental in the development and optimization of chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC).

Developing a robust HPLC method involves the careful selection of a stationary phase (the column) and a mobile phase (the solvent). For aromatic carboxylic acids, reversed-phase (RP) HPLC is a common and powerful technique. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a more polar mobile phase.

The retention of 5-Acenaphthylenecarboxylic acid on an RP column is influenced significantly by the pH of the mobile phase. By adding an acid (e.g., formic acid or phosphoric acid) to the mobile phase, the ionization of the carboxylic acid group is suppressed. sielc.comsielc.com This makes the molecule more nonpolar, increasing its retention time and often leading to better peak shape and improved separation from other components in a mixture. nih.gov

More advanced techniques like ion-pair chromatography can also be developed for challenging separations. In this method, an ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized carboxylic acid, allowing for its separation on a standard RP column. nih.gov The development of these methods often uses well-characterized compounds like 5-Acenaphthylenecarboxylic acid as standards to optimize separation conditions (e.g., solvent gradient, flow rate, temperature) and detection parameters (e.g., UV wavelength, mass spectrometry settings). mdpi.com

| Chromatographic Technique | Typical Stationary Phase | Mobile Phase Considerations for 5-Acenaphthylenecarboxylic Acid |

| Reversed-Phase (RP) HPLC | C18, C8, Phenyl | Acetonitrile/Water or Methanol (B129727)/Water mixture. sielc.com |

| Ion-Suppressed RP-HPLC | C18, Mixed-Mode | Mobile phase is acidified (e.g., with formic or phosphoric acid) to suppress ionization of the carboxyl group. nih.govsielc.com |

| Ion-Pair Chromatography | C18, C8 | Addition of a positively charged ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase. nih.gov |

| Gas Chromatography (GC) | Polar capillary columns | Requires derivatization to convert the non-volatile carboxylic acid into a more volatile ester or silyl (B83357) ether. nih.gov |

This table summarizes common chromatographic techniques and key parameters relevant to the separation and analysis of 5-Acenaphthylenecarboxylic acid and related compounds.

Future Research Directions and Unexplored Avenues for 5 Acenaphthylenecarboxylic Acid

Development of Novel and Efficient Catalytic Methods for its Synthesis and Derivatization

The synthesis of 5-acenaphthylenecarboxylic acid and its derivatives is an area ripe for innovation. Current methods often rely on the multi-step oxidation of acenaphthene (B1664957), which can lead to a mixture of products including acenaphthenequinone (B41937) and naphthalic anhydride (B1165640), requiring extensive purification. acs.orgresearchgate.net Future research should prioritize the development of highly selective and efficient catalytic systems.

A promising direction is the exploration of transition-metal-catalyzed C-H activation and carboxylation. Strategies employing catalysts based on palladium, rhodium, or copper could enable the direct introduction of a carboxylic acid group onto the acenaphthene or acenaphthylene (B141429) skeleton at the desired C-5 position, significantly improving atom economy and reducing waste. acs.org The development of transient directing group strategies, which have shown success in the synthesis of other complex PAHs, could be adapted for this purpose, offering a robust and efficient route. acs.org

Furthermore, photocatalysis presents a modern and powerful tool for both synthesis and derivatization. nih.gov Visible-light-mediated catalysis could provide mild and highly specific pathways to functionalize the acenaphthylene core. nih.gov For derivatization, research into photocatalytic decarboxylation-realkylation or dual catalytic approaches combining photocatalysts with other catalysts, such as cobaloxime, could furnish novel copolymers and functional materials under benign conditions. nih.gov Additionally, exploring the use of N-heterocyclic carbenes (NHCs) as ligands in catalytic systems could offer unique reactivity and selectivity in the synthesis of acenaphthene-based compounds. acs.org

Investigation of Emerging Applications in Nanoscience and Optoelectronic Devices

The conjugated π-system of the acenaphthylene core makes 5-acenaphthylenecarboxylic acid and its derivatives highly attractive candidates for applications in organic electronics and nanoscience. acs.orguky.edu The carboxylic acid group serves as an ideal anchoring point for binding to semiconductor surfaces like titanium dioxide (TiO₂) or as a handle for further chemical modification.

A key area of investigation is in dye-sensitized solar cells (DSSCs). Research has already demonstrated that acenaphthylene-based chromophores can function as effective sensitizers. nih.gov In one study, a series of dyes featuring an acenaphthylene donor, various arylethynyl π-bridges, and a cyanoacrylic acid acceptor/anchor were synthesized and tested. nih.gov The performance of these devices highlights the potential of this molecular scaffold. For instance, the dye with a simple phenylethynyl bridge achieved a power conversion efficiency of 2.51%, which improved to 3.15% with the addition of a co-adsorbent. nih.gov Future work could focus on systematically modifying the π-bridge and donor components to optimize light absorption and charge transfer dynamics, pushing efficiencies higher.

Performance of Acenaphthylene-Based Dyes in DSSCs

| Dye | π-Bridge | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|---|

| 6a | Phenyl | 13.32 | 0.365 | 0.52 | 2.51 |

| 6a + CDCA | Phenyl | - | - | - | 3.15 |

| 6b | Thiophene | - | - | - | <2.51 |

| 6c | Benzotriazole | - | - | - | <2.51 |

| 6d | Thieno[3,2-b]thiophene | - | - | - | <2.51 |

Data sourced from a study on acenaphthylene-based chromophores for DSSCs. nih.gov Jsc: short-circuit current density; Voc: open-circuit voltage; FF: fill factor; PCE: power conversion efficiency. CDCA: chenodeoxycholic acid.

Beyond DSSCs, derivatives of 5-acenaphthylenecarboxylic acid could be explored for use in organic light-emitting diodes (OLEDs). Studies on related acenaphthene-triphenylamine donor-acceptor luminophores have shown their potential for such applications. rsc.org The rigid acenaphthylene unit could be incorporated into emissive layers or host materials to enhance thermal stability and tune emission colors. There is also potential in organic thin-film transistors (OTFTs), where the planar structure could facilitate desirable π-π stacking for efficient charge transport.

Deepening Theoretical Understanding through Advanced Multiscale Modeling Approaches

Computational chemistry offers powerful tools to accelerate the discovery and optimization of materials based on 5-acenaphthylenecarboxylic acid. nih.gov While Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been used to calculate the optimized geometries and electronic properties of acenaphthylene-based dyes nih.gov, there is vast, unexplored potential in applying more advanced modeling techniques.

Future research should employ multiscale modeling approaches to bridge the gap between single-molecule properties and bulk material performance. Molecular dynamics (MD) simulations can be used to predict the solid-state packing of different derivatives, which is crucial for charge transport in organic electronic devices. nih.gov These simulations can reveal how modifications to the molecular structure influence intermolecular interactions and thin-film morphology.

Furthermore, advanced computational methods can be used as a predictive tool. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific structural features with optoelectronic properties, such as light absorption maxima, energy levels (HOMO/LUMO), and charge carrier mobility. nih.gov This would enable the high-throughput virtual screening of large libraries of potential derivatives, allowing researchers to prioritize the synthesis of the most promising candidates for applications in solar cells, OLEDs, and sensors. Such a theory-guided approach would save significant time and resources in the experimental design and discovery process.

Exploration of Bio-conjugation Strategies and Their Research Implications

The presence of a carboxylic acid functional group makes 5-acenaphthylenecarboxylic acid a valuable platform for bioconjugation. This functional handle can be readily activated to form covalent linkages with nucleophilic groups, such as primary amines (e.g., lysine (B10760008) residues) found in proteins and other biomolecules. nih.gov

A primary avenue of future research is the development of fluorescent probes for bio-imaging. While acenaphthylene itself is non-fluorescent wikipedia.org, many of its derivatives and other polycyclic aromatic hydrocarbons are. By chemically modifying the acenaphthylene core to induce fluorescence and then conjugating it to a target-specific biomolecule (like an antibody or peptide), researchers could create probes for visualizing biological processes and structures.

The standard strategy would involve activating the carboxylic acid with a reagent like a carbodiimide (B86325) (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This stable intermediate can then react efficiently with amine groups on a biomolecule in an aqueous buffer to form a stable amide bond. Exploring different linker chemistries to control the distance and flexibility between the acenaphthylene moiety and the biomolecule could also be a fruitful area of study. The research implications are significant, potentially leading to new tools for diagnostics, molecular biology, and understanding disease mechanisms at the cellular level. nih.gov

Sustainable Synthesis and Environmental Considerations in 5-Acenaphthylenecarboxylic Acid Research

As with all chemical research, advancing the study of 5-acenaphthylenecarboxylic acid must be coupled with a strong commitment to sustainability and environmental responsibility. Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds that can be persistent environmental pollutants, often formed from incomplete combustion. wikipedia.orgnih.gov Therefore, research into this molecule provides an opportunity to pioneer greener chemical practices.

A key goal for future work is the development of sustainable synthetic routes that minimize the use of hazardous reagents and solvents. mdpi.com Research has shown that renewable solvents, such as p-cymene (B1678584) (derived from terpenes) and dihydrolevoglucosenone (cyrene, derived from cellulose), can be effective replacements for traditional petrochemical-based solvents like toluene (B28343) or xylene in reactions used to prepare PAHs. mdpi.com Adopting such green solvents for the synthesis of 5-acenaphthylenecarboxylic acid would significantly reduce its environmental footprint.

Moreover, embracing the principles of green chemistry by designing highly efficient, atom-economical catalytic processes is crucial. acs.org As discussed previously, developing direct C-H carboxylation catalysts would be a major step forward, avoiding the multiple steps and stoichiometric oxidants often used today. acs.orgacs.org Finally, research should also include studies on the environmental fate and biodegradability of 5-acenaphthylenecarboxylic acid and its novel derivatives. Understanding how these compounds behave in the environment is essential for designing next-generation materials that are not only functional but also environmentally benign.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-acenaphthylenecarboxylic acid, and how can researchers ensure reproducibility?

- Answer : The synthesis typically involves carboxylation of acenaphthylene derivatives using strong bases like potassium tert-butoxide and carbon dioxide under controlled conditions. To ensure reproducibility, follow these steps:

- Use purified starting materials (e.g., acenaphthylene) to minimize side reactions.

- Document reaction parameters (temperature, solvent, stoichiometry) in detail, adhering to guidelines for experimental rigor .

- Validate product purity via HPLC or GC-MS, referencing spectral databases to confirm structural identity .

Q. What spectroscopic techniques are most effective for characterizing 5-acenaphthylenecarboxylic acid?

- Answer : A combination of techniques is recommended:

- FT-IR : Identify carboxylic acid functional groups via O-H stretching (~2500–3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.5–8.5 ppm) and carboxyl carbon (δ ~170 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (m/z 196.20 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, stability) of 5-acenaphthylenecarboxylic acid?

- Answer : Contradictions often arise from impurities or measurement conditions. Mitigate this by:

- Conducting thermogravimetric analysis (TGA) to assess decomposition temperatures under inert atmospheres.

- Comparing data across peer-reviewed studies, prioritizing sources adhering to standardized protocols (e.g., IUPAC guidelines) .

- Replicating experiments with controlled variables (e.g., humidity, solvent purity) .

Q. What computational approaches are suitable for modeling the reactivity of 5-acenaphthylenecarboxylic acid in supramolecular systems?

- Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (π-π stacking, hydrogen bonding). Steps include:

- Optimizing molecular geometry using B3LYP/6-31G(d) basis sets.

- Simulating interaction energies with host molecules (e.g., cyclodextrins).

- Validating results against experimental UV-Vis or X-ray crystallography data .

- Key Evidence : underscores the integration of computational and experimental methods.

Q. How can researchers design experiments to study the acid-base behavior of 5-acenaphthylenecarboxylic acid in non-aqueous solvents?

- Answer : Use potentiometric titration in solvents like DMSO or THF:

- Prepare standardized solutions of the compound and a strong base (e.g., tetrabutylammonium hydroxide).

- Monitor pH changes with a glass electrode calibrated for non-aqueous media.

- Analyze dissociation constants (pKa) using the Henderson-Hasselbalch equation, accounting for solvent dielectric effects .

Q. What strategies optimize the synthesis of 5-acenaphthylenecarboxylic acid derivatives for catalytic applications?

- Answer : Focus on functionalization at the carboxyl group:

- Esterification : React with alcohols (e.g., methanol) under acid catalysis.

- Amide Formation : Use carbodiimide coupling agents (e.g., EDC) to link with amines.

- Screen reaction conditions (e.g., microwave irradiation) to enhance yield and selectivity .

- Key Evidence : outlines experimental design principles, while details protocol documentation.

Methodological Guidance

- Literature Review : Use systematic searches on SciFinder or Reaxys with keywords like "acenaphthene derivatives" and "carboxylic acid synthesis." Filter results by citation count and journal impact factor .

- Data Presentation : Follow ACS style guidelines for tables (e.g., clearly labeled columns, SI units) and cite primary sources for spectral data .

- Ethical Compliance : Disclose conflicts of interest and ensure proper waste disposal for hazardous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.